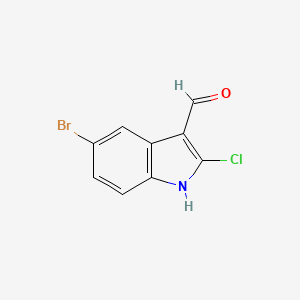

5-bromo-2-chloro-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-2-chloro-1H-indole-3-carbaldehyde is a chemical compound with the linear formula C9H5BrClNO . It has a molecular weight of 258.5 . It is a solid substance with a melting point between 260 - 261 degrees .

Molecular Structure Analysis

The InChI code for 5-bromo-2-chloro-1H-indole-3-carbaldehyde is 1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

5-bromo-2-chloro-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis

As mentioned earlier, 5-bromo-2-chloro-1H-indole-3-carbaldehyde is a solid substance with a melting point between 260 - 261 degrees . It has a molecular weight of 258.5 .Scientific Research Applications

Role in Multicomponent Reactions

“5-bromo-2-chloro-1H-indole-3-carbaldehyde” and its derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Pharmaceutically Interesting Scaffolds

This compound has been highlighted in recent applications for inherently sustainable multicomponent reactions . These reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Precursor for Heterocyclic Derivatives

“5-bromo-2-chloro-1H-indole-3-carbaldehyde” and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

Treatment of Cancer Cells

Indole derivatives, such as “5-bromo-2-chloro-1H-indole-3-carbaldehyde”, have been used as biologically active compounds for the treatment of cancer cells .

Treatment of Microbes

Indole derivatives have attracted increasing attention in recent years for their application in the treatment of microbes .

Treatment of Various Disorders

Indole derivatives show various biologically vital properties and have been used for the treatment of different types of disorders in the human body .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-chloro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBYTBFQYOWVCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2378039.png)

![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2378041.png)

![2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2378042.png)

![N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)

![N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2378047.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378051.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-3-carboxamide](/img/structure/B2378054.png)

![9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2378055.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2378057.png)

![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)